2-Mercapto-3-(4-methylcyclohexyl)quinazolin-4(3H)-one
Description
Properties
IUPAC Name |
3-(4-methylcyclohexyl)-2-sulfanylidene-1H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS/c1-10-6-8-11(9-7-10)17-14(18)12-4-2-3-5-13(12)16-15(17)19/h2-5,10-11H,6-9H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODTOLAGVQAXYAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N2C(=O)C3=CC=CC=C3NC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Mercapto-3-(4-methylcyclohexyl)quinazolin-4(3H)-one, with the chemical formula C15H18N2OS and CAS number 690683-99-9, is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its antibacterial, antitumor, and enzyme inhibition properties.
- Molecular Weight : 274.38 g/mol
- IUPAC Name : 3-(4-methylcyclohexyl)-2-sulfanylidene-1H-quinazolin-4-one
- Structure : The compound features a quinazolinone core substituted with a mercapto group and a cyclohexyl moiety.
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, revealing its potential as an antibacterial and antitumor agent.
Antibacterial Activity
A significant area of research has focused on the antibacterial properties of quinazolinones, including derivatives like this compound.
- Mechanism of Action : Quinazolinones have been shown to target penicillin-binding proteins (PBPs), particularly PBP2a, which is crucial for bacterial cell wall synthesis. This mechanism is particularly relevant against methicillin-resistant Staphylococcus aureus (MRSA) .
- Research Findings : In vitro studies have demonstrated that certain quinazolinone derivatives exhibit synergistic effects when combined with β-lactam antibiotics, enhancing their efficacy against resistant strains .
- Minimum Inhibitory Concentration (MIC) : The MIC values for various analogs were evaluated, showing promising antibacterial activity with some derivatives achieving low MIC values against MRSA .
Antitumor Activity
The antitumor potential of this compound has also been explored:
- Inhibition of Carbonic Anhydrases : Compounds derived from the quinazolinone scaffold have been reported to inhibit human carbonic anhydrases (hCAs), particularly isoforms IX and XII, which are implicated in tumor progression .
- Selectivity : Some derivatives have shown selective inhibition against hCA IX, making them potential candidates for targeted cancer therapies .
Case Studies and Research Findings
Several studies have highlighted the biological activities of quinazolinone derivatives:
Comparison with Similar Compounds
Comparison with Similar Compounds
Enzyme Inhibition (hCA II)
- Aliphatic vs. Aromatic Substituents : Aliphatic-thio derivatives (e.g., compounds 2, 3, 4, 12) exhibit potent hCA II inhibition (KI = 6.4–14.2 nM), whereas benzylthio analogs (e.g., compounds 5–11) are less active (KI = 66.5–173.4 nM) . The target compound’s 4-methylcyclohexyl group, being aliphatic, may align with the higher potency seen in aliphatic derivatives.
- Steric and Electronic Effects : Bulky substituents like 4-methylcyclohexyl could enhance hydrophobic interactions in enzyme active sites, while electron-withdrawing groups (e.g., methoxy in 3-methoxyphenyl) might reduce binding affinity.
Anticancer Activity
- Analogous derivatives (3a-l) showed efficacy in vitro, though specific data for the 4-methylcyclohexyl variant is pending.
Analgesic and Anti-inflammatory Activity
- Methylamino Derivatives: Compounds with substituted methylamino groups (e.g., compound I, II, III) demonstrated analgesic activity comparable to diclofenac sodium . The target’s cyclohexyl group may alter bioavailability or target engagement compared to these analogs.
- Isoxazole-Coupled Derivatives: Compound 5e (with a trifluoromethylphenyl group) exhibited notable anti-inflammatory and antimicrobial activity , underscoring the impact of electron-deficient substituents.
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 2-mercapto-3-(4-methylcyclohexyl)quinazolin-4(3H)-one, and what key reagents are involved?
- Methodology :
- The compound is typically synthesized via cyclocondensation of anthranilic acid derivatives with thiol-containing reagents. A green chemistry approach involves using deep eutectic solvents (DES) (e.g., choline chloride:urea) for the first step to form the quinazolinone core, followed by microwave-assisted S-alkylation to introduce the mercapto group. This reduces reaction time (from hours to minutes) and improves yields (up to 59%) .
- Alternative routes include multicomponent reactions (MCRs) with catalysts like KAl(SO₄)₂·12H₂O (alum) , which offers high yields (80–90%) under reflux or microwave conditions .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?
- Methodology :
- IR spectroscopy identifies thiol (-SH) stretches (~2500 cm⁻¹) and carbonyl (C=O) vibrations (~1680 cm⁻¹).
- ¹H/¹³C NMR resolves substituent effects: the 4-methylcyclohexyl group shows distinct multiplet patterns (δ 1.0–2.5 ppm for protons, δ 20–35 ppm for carbons).
- Mass spectrometry (MS) confirms molecular ion peaks (e.g., m/z 316 for C₁₆H₁₈N₂OS) and fragmentation patterns. Cross-validate with elemental analysis for purity .
Q. What safety protocols are essential when handling this compound during synthesis?
- Methodology :
- Follow GHS guidelines : Use PPE (nitrile gloves, safety goggles, lab coats) to avoid skin/eye contact (H315/H319). Work in a fume hood to prevent inhalation of dust (H335).
- In case of exposure, rinse eyes with water for ≥15 minutes and wash skin with soap. Avoid generating aerosols; use vacuum systems for powder transfer .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and reduce byproducts in the synthesis of this compound?
- Methodology :
- Microwave irradiation reduces reaction time (e.g., from 130 min to 5 min) and improves energy efficiency. Adding polar solvents like DMAC enhances dielectric heating .
- Screen catalyst loading (e.g., 5–10 mol% alum) and solvent systems (e.g., ethanol vs. DES) to minimize side reactions. Monitor progress via TLC or HPLC .
Q. What experimental strategies are effective for evaluating the α-glucosidase inhibitory activity of quinazolin-4(3H)-one derivatives?
- Methodology :
- Use in vitro enzymatic assays with α-glucosidase (e.g., from Saccharomyces cerevisiae). Prepare derivative libraries with varied substituents (e.g., 4-methylcyclohexyl vs. aryl groups).
- Measure IC₅₀ values via UV-Vis spectroscopy at 405 nm, using p-nitrophenyl-α-D-glucopyranoside as a substrate. Compare inhibition potency with acarbose as a positive control .
Q. How can researchers resolve discrepancies in reported melting points or spectral data across studies?
- Methodology :
- Reproduce synthetic batches using identical protocols (e.g., solvent purity, heating rates). Validate via DSC (Differential Scanning Calorimetry) for precise melting point determination.
- Perform 2D NMR (COSY, HSQC) to assign ambiguous signals. Cross-reference with crystallographic data (if available) to confirm structural conformers or polymorphism .
Q. What computational tools are recommended for predicting the binding modes of this compound to biological targets (e.g., PqsR)?
- Methodology :
- Use molecular docking software (AutoDock Vina, Schrödinger) with X-ray structures of target proteins (e.g., PqsR LBD, PDB: 6YZ3). Focus on hydrophobic interactions with the 4-methylcyclohexyl group and hydrogen bonding with the quinazolinone core.
- Validate predictions via MD simulations (GROMACS) to assess binding stability. Correlate with in vitro assays (e.g., pyocyanin suppression in Pseudomonas aeruginosa) .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the antifungal efficacy of quinazolin-4(3H)-one derivatives?
- Methodology :
- Standardize bioassay conditions (e.g., fungal strains, inoculum size, incubation time) per CLSI guidelines (M38-A2). Test derivatives against Candida spp. and Aspergillus spp. using microdilution methods.
- Quantify MIC/MFC values and compare with positive controls (e.g., fluconazole). Perform dose-response curves to identify substituent effects (e.g., 3-CF₃ groups enhance activity against R. solani) .
Q. What statistical approaches are suitable for analyzing structure-activity relationships (SAR) in quinazolinone derivatives?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
